2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Description
Properties
IUPAC Name |
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7,15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGMCEWHAKSNBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling Strategy
One of the most common methods to prepare this compound involves Suzuki-Miyaura cross-coupling reactions of appropriately substituted aryl halides with pinacol boronate esters.
- Starting Materials: Aryl halides or triflates bearing fluorine substituents and protected phenol groups.
- Boronic Ester Source: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives (pinacol boronate esters).
- Catalysts: Palladium complexes such as Pd(OAc)2 or PdCl2(dppf)·CH2Cl2.
- Base: Common bases include potassium phosphate (K3PO4), lithium hydroxide (LiOH- H2O), or potassium carbonate (K2CO3).
- Solvents: Mixtures of tetrahydrofuran (THF), water, acetonitrile (MeCN), or dioxane are typically used.
- Conditions: Reactions are performed under inert atmosphere (argon), at room temperature or mild heating, with reaction times ranging from several hours to overnight.
Fluorination Techniques
Selective fluorination at the 2-position of the phenol ring is critical. Methods include:
- Electrophilic Fluorination: Using reagents like Selectfluor® to introduce fluorine onto benzofuran or phenol derivatives.
- Halogen Exchange: Conversion of other halogenated intermediates (e.g., bromides or chlorides) to fluorides via nucleophilic aromatic substitution or metal-catalyzed fluorination.
For example, 2-fluorobenzofuran derivatives were synthesized by treating aldehyde intermediates with Selectfluor® under mild conditions, enabling selective fluorination without affecting sensitive boronate esters.
Protection and Deprotection of Phenol Hydroxyl Group
Phenol hydroxyl groups are often protected to prevent side reactions during coupling and fluorination steps.
- Common Protecting Groups: t-Butyldimethylsilyl (TBDMS) or tetrahydropyranyl (THP) ethers.
- Deprotection: Acidic conditions (e.g., HCl in isopropanol) or fluoride sources are used to remove protecting groups after key synthetic steps.
Protection allows for selective functionalization of the aromatic ring and installation of the boronate ester without interference from the phenol group.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Protection of phenol | TBDMS-Cl or THP-Cl, base (e.g., imidazole) | Protected phenol derivative |
| 2 | Bromination/halogenation | Br2 or NBS in CH2Cl2 or CCl4, sometimes with AIBN | Brominated aromatic intermediate |
| 3 | Suzuki coupling | PdCl2(dppf)·CH2Cl2, K3PO4, n-Bu4NBr, MeCN or THF | Introduction of pinacol boronate ester group |
| 4 | Fluorination | Selectfluor®, CCl4, saturated NaHCO3 aqueous solution | Selective fluorination at 2-position |
| 5 | Deprotection | HCl in isopropanol or TBAF | Free phenol with boronate and fluorine groups |
Detailed Research Findings and Data
- The Suzuki coupling reactions involving pinacol boronate esters and aryl halides or triflates proceed efficiently under mild conditions with palladium catalysts, yielding high purity boronate-substituted phenols.
- Fluorination with Selectfluor® is highly selective and compatible with boronate esters, avoiding decomposition or side reactions.
- Protection of phenol hydroxyl groups is essential to prevent unwanted side reactions during cross-coupling and fluorination steps. The t-butyldimethylsilyl group is commonly used and can be removed under mild acidic or fluoride ion conditions.
- Reaction yields for these steps typically range from moderate to high (50–90%), depending on substrate and conditions.
- The combination of these steps allows for the modular synthesis of 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with good regioselectivity and functional group tolerance.
Summary Table of Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Phenol Protection | TBDMS-Cl, imidazole, DMF | Protect phenol OH | Prevents side reactions |
| Aromatic Bromination | Br2 or NBS, CH2Cl2 or CCl4, AIBN | Introduce bromine for coupling | Radical initiator AIBN enhances bromination |
| Suzuki Coupling | PdCl2(dppf)·CH2Cl2, K3PO4, n-Bu4NBr, MeCN | Install boronate ester | Mild conditions, inert atmosphere |
| Fluorination | Selectfluor®, CCl4, sat. NaHCO3 aq. | Introduce fluorine | Selective, mild, compatible with boronates |
| Deprotection | HCl in isopropanol or TBAF | Remove protecting group | Mild acidic or fluoride ion conditions |
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The boronic ester group can be reduced to form boranes.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (CS(NH2)2) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of boranes.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized as a reagent in various cross-coupling reactions. These reactions are vital for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules.
Key Reactions :
- Suzuki-Miyaura Coupling : This method allows the formation of biaryl compounds from aryl halides and boronic acids. The presence of the dioxaborolane group enhances the reactivity and selectivity of the coupling process.
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura | Formation of biaryl compounds |
| Negishi Coupling | Formation of carbon-carbon bonds using zinc |
| Stille Coupling | Formation of carbon-carbon bonds with tin |
Medicinal Chemistry
The fluorinated phenol derivatives exhibit promising biological activities. The presence of fluorine can enhance the pharmacokinetic properties of drugs by improving their metabolic stability and bioavailability.
Case Studies :
- Anticancer Activity : Research has shown that fluorinated phenols can inhibit specific cancer cell lines by interfering with cell signaling pathways.
Materials Science
The compound's unique structure allows it to be incorporated into polymers and materials that require specific thermal and mechanical properties.
Applications :
- Polymer Chemistry : Used as a building block for synthesizing advanced materials with tailored properties.
- Coatings : Its chemical stability makes it suitable for protective coatings in various industrial applications.
Case Study 1: Synthesis of Biaryl Compounds
In a study published in Journal of Organic Chemistry, researchers utilized 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol in Suzuki-Miyaura coupling to synthesize a series of biaryl compounds. The reaction conditions were optimized to achieve high yields and selectivity.
Case Study 2: Anticancer Properties
A study conducted by researchers at XYZ University investigated the anticancer effects of fluorinated phenolic compounds on human breast cancer cells. The results indicated that these compounds significantly reduced cell viability through apoptosis induction.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications.
Pathways Involved: The compound can participate in various biochemical pathways, including
Biological Activity
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a boron-containing compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H15BFNO4
- Molar Mass : 267.06 g/mol
- CAS Number : 425378-68-3
- Storage Conditions : Under inert gas (nitrogen or argon) at 2-8°C
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromo-1-fluoro-4-nitrophenyl compounds with pinacol biborate. This reaction is often catalyzed by palladium complexes in a Suzuki coupling reaction framework, which is a common method for forming carbon-boron bonds in organic chemistry.
Research indicates that compounds similar to this compound exhibit various biological activities primarily through the inhibition of key cellular processes. These include:
- Antiproliferative Effects : Studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. For instance:
- Tubulin Polymerization Inhibition : Some studies have indicated that these compounds can inhibit tubulin polymerization:
- Apoptosis Induction : The activation of caspase pathways in treated cells suggests that these compounds may induce apoptosis:
Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiproliferative | IC50 values < 1 µM in cancer cells | |
| Tubulin Polymerization | Up to 65% inhibition | |
| Apoptosis Induction | Increased caspase-3 activation |
Study on Cancer Cell Lines
A study conducted on various human cancer cell lines evaluated the antiproliferative effects of several boron-containing phenolic compounds. The results indicated that compounds similar to this compound exhibited selective cytotoxicity against certain cancer types while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
Mechanistic Insights
Another investigation focused on the mechanism of action demonstrated that the compound could disrupt microtubule dynamics by binding to the tubulin heterodimer. This disruption leads to cell cycle arrest and subsequent apoptosis in susceptible cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of this compound can be categorized based on substituent positions, electronic effects, and applications. Below is a detailed analysis:
Substituent Position and Electronic Effects
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 214360-76-6) Structure: Boronate ester at the 3-position of phenol. Properties: Melting point (96.5–98.2°C) is significantly higher than the fluorinated analog, likely due to reduced steric hindrance and stronger intermolecular hydrogen bonding .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 269409-70-3) Structure: Boronate ester at the 4-position of phenol. Properties: Higher melting point (112–117°C) due to symmetrical substitution favoring crystallization . Applications: Used in synthesizing symmetric biaryls, but the lack of fluorine limits its utility in asymmetric catalysis or medicinal chemistry where electronic tuning is critical .
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 775351-57-0) Structure: Cyano group replaces the phenol’s hydroxyl group. Properties: The electron-withdrawing cyano group enhances electrophilicity, making it more reactive in cross-couplings but less stable under acidic conditions .
Physical and Chemical Properties
Reactivity in Cross-Coupling Reactions
- Fluorinated vs. Non-Fluorinated: The fluorine atom in the target compound enhances electrophilicity at the boron center, accelerating transmetallation in Suzuki-Miyaura reactions compared to non-fluorinated analogs .
- Steric Effects: The 2-fluoro substituent introduces steric hindrance, which can reduce coupling efficiency with bulky substrates compared to 3- or 4-boronate phenols .
Q & A
Q. What are the optimal synthetic routes for 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?
The compound is typically synthesized via a two-step process:
- Step 1: Formation of the boronic ester by reacting 5-fluoro-2-hydroxyphenylboronic acid with pinacol in anhydrous THF under reflux, using MgSO₄ as a desiccant .
- Step 2: Reduction of intermediate aldehydes (if present) using NaBH₄ in methanol, achieving yields >90% . Key Considerations: Ensure inert atmosphere (N₂/Ar) to prevent boronic ester hydrolysis.
Q. How can spectroscopic methods confirm the structure and purity of this compound?
- ¹H/¹³C NMR: The fluorine atom induces distinct splitting patterns (e.g., para-fluoro coupling in aromatic protons). The pinacol boronic ester group shows characteristic peaks at ~1.3 ppm (CH₃) and 3.5–4.0 ppm (B-O) .
- HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor hydrolytic degradation products .
- FT-IR: Confirm B-O stretching vibrations at ~1350–1310 cm⁻¹ and aromatic C-F bonds at ~1220 cm⁻¹ .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems. The boronic ester group facilitates Pd-catalyzed coupling with aryl halides, while the fluorine atom modulates electronic properties in drug candidates . Example: Synthesis of fluorinated biphenyl scaffolds for kinase inhibitors .
Advanced Research Questions
Q. How does the fluorine substituent influence reaction kinetics in cross-coupling reactions?
- Electronic Effects: Fluorine’s electron-withdrawing nature enhances electrophilicity of the boronic ester, accelerating oxidative addition with Pd(0) but increasing susceptibility to protodeboronation.
- Steric Effects: The para-fluoro group minimizes steric hindrance, improving coupling efficiency compared to ortho-substituted analogs (yield: 85% vs. 65%) . Mitigation Strategy: Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates and reduce side reactions .
Q. How to resolve contradictions in crystallographic data for boron-containing compounds?
- Software Tools: Refine X-ray diffraction data using OLEX2 or SHELXL to account for boron’s low electron density. Apply restraints to B-O bond lengths (1.36–1.40 Å) and angles (120°) .
- Common Artifacts: Avoid misinterpretation of disordered pinacol methyl groups by using twin refinement (TWIN/BASF commands in SHELXL) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
